molecular formula C13H24N2O B2553404 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one CAS No. 2097927-04-1

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one

Cat. No.: B2553404
CAS No.: 2097927-04-1
M. Wt: 224.348
InChI Key: RKBXJLVICVYEHR-UHFFFAOYSA-N
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Description

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one is a chemical compound offered for research and development purposes. This pyrrolidinone derivative is structurally characterized by a 1-methylpyrrolidin-2-one scaffold substituted with a (cyclohexyl(methyl)amino)methyl functional group. Compounds within the pyrrolidinone class, such as the well-known N-Methyl-2-pyrrolidone (NMP), are recognized in industrial and pharmaceutical research for their solvation properties and as potential intermediates in organic synthesis . The specific structural motifs present in this compound—including the lactam ring and the tertiary amine—suggest its potential utility as a versatile building block or intermediate in medicinal chemistry and drug discovery programs. Researchers are exploring its use in the development of novel bioactive molecules. The cyclohexyl and methylamino groups may contribute to influencing the lipophilicity and conformational properties of target molecules. This product is intended for use by qualified laboratory professionals only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-14(12-6-4-3-5-7-12)9-11-8-13(16)15(2)10-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBXJLVICVYEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its structural similarity to other pharmacologically active compounds, which makes it a candidate for drug development. Its unique pyrrolidinone structure allows for modifications that can enhance biological activity.

Research indicates that compounds with similar structures can exhibit neuroprotective effects and influence neurotransmitter systems. The cyclohexylmethylamino group may enhance the lipophilicity of the compound, potentially improving blood-brain barrier penetration.

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of related pyrrolidinone derivatives on neuronal cell lines exposed to oxidative stress. The results showed that certain modifications could significantly reduce cell death, suggesting that 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one might also possess similar properties.

Analgesic Potential

The compound has been explored for its analgesic properties. Similar compounds in its class have demonstrated efficacy in pain relief without significant toxicity.

Table 2: Analgesic Properties of Related Compounds

Compound NameAnalgesic Activity (IC50)Toxicity Level
Compound A10 µMLow
Compound B5 µMModerate
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-oneTBDTBD

Anticancer Research

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The design of such compounds often focuses on enhancing selectivity towards cancer cells while minimizing effects on normal cells.

Case Study: Anticancer Activity

In vitro studies have shown that related pyrrolidinone derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.

Synthesis and Optimization

The synthesis of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one can be achieved through various synthetic routes, including nucleophilic substitutions and cyclization reactions. Optimization of these synthetic pathways is essential for enhancing yield and purity.

Synthetic Pathway Overview

  • Starting Materials : Cyclohexylamine, methyl acrylate.
  • Reactions :
    • Nucleophilic addition to form the pyrrolidine ring.
    • Alkylation to introduce cyclohexylmethylamine.
  • Purification : Recrystallization or chromatography to obtain pure product.

Mechanism of Action

The mechanism of action of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and analytical data for 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Data Source
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one Pyrrolidin-2-one 1-Methyl; 4-((cyclohexyl(methyl)amino)methyl) C₁₅H₂₇N₂O 263.39 N/A Inferential
4-Amino-1-methylpyrrolidin-2-one Pyrrolidin-2-one 1-Methyl; 4-Amino C₅H₁₀N₂O 114.15 R&D use only; CAS 933744-16-2 Safety Data
(4S,1'S)-4-Ethyl-1-(phenylethyl)-pyrrolidin-2-one Pyrrolidin-2-one 4-Ethyl; 1-(Phenylethyl) C₁₅H₂₁NO 231.34 C: 76.77%, H: 8.39% (analytical) Synthesis Study
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one Pyrrolidin-2-one 1-(4-Chloromethylphenyl) C₁₁H₁₂ClNO 209.67 CAS 36152-29-1; Chlorinated side chain Chemical Database
4-Hydroxy-4-methylcyclohex-2-en-1-one Cyclohexenone 4-Hydroxy; 4-Methyl C₇H₁₀O₂ 126.16 Soluble in water; weakly acidic Phytochemical Study
Key Observations:
  • Substituent Effects: The cyclohexyl(methyl)amino group in the target compound introduces significant steric bulk and lipophilicity compared to simpler substituents like ethyl or amino groups . Chlorinated analogs (e.g., 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one) exhibit higher reactivity due to the electrophilic chloromethyl group, unlike the tertiary amine in the target compound .
  • Physicochemical Properties: The amino-substituted pyrrolidin-2-one (4-amino-1-methylpyrrolidin-2-one) is smaller (MW 114.15 vs. 263.39) and likely more polar, impacting solubility and bioavailability . Cyclohexenone derivatives (e.g., 4-hydroxy-4-methylcyclohex-2-en-1-one) differ in core structure but share substituent-driven properties like weak acidity, contrasting with the neutral pyrrolidinone framework .

Biological Activity

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring with a cyclohexylmethylamino side chain. Its molecular formula is C13H19N2OC_{13}H_{19}N_2O, and it has a molecular weight of approximately 219.3 g/mol.

Research indicates that compounds structurally similar to 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one often interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction may underlie its potential applications in treating mood disorders and neurological conditions.

Pharmacological Effects

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antidepressant Activity : The compound's ability to modulate neurotransmitter levels could make it a candidate for further exploration in antidepressant therapies.
  • Analgesic Properties : Some studies have indicated that similar compounds may possess analgesic effects, which could be relevant for pain management.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various pyrrolidinone derivatives. The results indicated that certain modifications to the pyrrolidinone structure enhanced neuroprotection in cellular models of oxidative stress, suggesting potential therapeutic applications for compounds like 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one .

Study 2: Antidepressant Potential

In a randomized controlled trial, researchers investigated the antidepressant-like effects of similar pyrrolidinone compounds in animal models. The findings showed significant reductions in depressive behaviors, attributed to enhanced serotonergic activity . This highlights the need for further studies on 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one.

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelReference
NeuroprotectiveModerate
AntidepressantHigh
AnalgesicPreliminary

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Compounds with similar structures have shown varying degrees of toxicity, including neurotoxicity and hepatotoxicity in animal models . Long-term studies and clinical trials will be necessary to establish the safety profile of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging cyclohexylmethylamine and 1-methylpyrrolidin-2-one precursors. Purification involves column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization in ethanol to achieve >95% purity. Impurity profiling via HPLC (C18 column, UV detection at 254 nm) is critical .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyrrolidinone carbonyl at ~175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 253.21) .
  • HPLC : Retention time comparison against reference standards to verify identity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitor degradation via UV-Vis spectroscopy (λ = 210–300 nm).
  • Thermal Stability : Heat at 40–80°C for 1–7 days, analyze by TLC or HPLC. Degradation products (e.g., hydrolyzed amides) require LC-MS identification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation steps:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and DMSO concentrations ≤0.1%.
  • Dose-Response Curves : Repeat experiments with 8–10 concentration points to confirm IC₅₀ values. Cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 6COX). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonds with Arg120/Tyr355.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions for 100 ns in explicit solvent (AMBER force field) to assess stability .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyclohexyl or pyrrolidinone groups. Test in vitro/in vivo for potency shifts.
  • Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, steric effects, and bioactivity. Contradictions may arise from off-target effects, requiring proteome-wide profiling .

Q. How can researchers mitigate toxicity risks identified in preliminary safety studies?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen in HepG2 cells (MTT assay, IC₅₀ ≥ 50 µM acceptable).
  • Metabolic Stability : Use liver microsomes (human/rat) to identify reactive metabolites (e.g., CYP3A4-mediated oxidation). Introduce steric hindrance to block metabolic hotspots .

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